molecular formula C25H26Cl2N4O3S B1192972 (2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No. B1192972
M. Wt: 533.468
InChI Key: OHRIKWUZKGNQKQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JR14a is a novel potent and selective antagonist of human Complement C3a receptor.

Scientific Research Applications

Macrocyclic Aromatic Ether Sulfones

A study by Rodewald & Ritter (1997) discusses the synthesis of a novel macrocyclic aromatic ether sulfone bearing carboxylic groups. This compound was derived from bis(4-chlorophenyl)sulfone, which shares some structural similarities with the queried compound. This research could be relevant for understanding the potential applications in developing polyamides with specific properties.

L-2-Amino-5-arylpentanoic Acids Synthesis

The work of Shimohigashi, Lee, & Izumiya (1976) focused on the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituents of AM-toxins. This research is relevant for understanding the synthesis pathways of complex amino acids and might provide insights into the synthesis of the compound .

Radical Decomposition and Conjugate Additions

Sutherland & Vederas (2002) investigated the radical decomposition of diacyloxyiodobenzenes followed by conjugate addition with protected dehydroamino acids, leading to new analogues of diaminopimelic acid. Their work, presented in their study, could offer insights into the chemical behavior and potential applications of the compound , especially in the synthesis of novel amino acid analogues.

Synthesis of Bis(1,2,4-Oxadiazoles)

Research by Khanmiri et al. (2014) explored the synthesis of bis(1,2,4-oxadiazoles) using diaminoglyoxime. This research might provide insights into the potential applications of the compound in synthesizing heterocyclic compounds, which could have various industrial and pharmaceutical applications.

Synthesis and Characterization of Novel Compounds

In the work of Dede & Görgülü (2018), novel Schiff base ligands were synthesized and characterized. This study might provide insights into the methodologies and spectroscopic properties relevant to the compound , particularly in the context of synthesizing and studying novel organic compounds.

properties

Product Name

(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C25H26Cl2N4O3S

Molecular Weight

533.468

IUPAC Name

(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine

InChI

InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1

InChI Key

OHRIKWUZKGNQKQ-IBGZPJMESA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JR14a;  JR-14a;  JR 14a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 2
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 3
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 4
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 5
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 6
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

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